LDC-7559
Description
Overview of Programmed Cell Death Modalities in Biological Systems
Cells can undergo several distinct forms of programmed cell death, each with unique morphological and biochemical features. The primary modalities include apoptosis, necroptosis, and pyroptosis.
Apoptosis is a non-inflammatory, controlled process of cell dismantling that is crucial for development and tissue maintenance. patsnap.com It is characterized by cell shrinkage, chromatin condensation, and the formation of apoptotic bodies, which are cleared by phagocytes without eliciting an inflammatory response. youtube.com In contrast, both pyroptosis and necroptosis are forms of regulated necrosis that result in cell lysis and the release of cellular contents, thereby triggering inflammation. cellsignal.com
Pyroptosis is distinguished by its dependence on the activation of inflammatory caspases (caspase-1, -4, -5, and -11) and the subsequent cleavage of gasdermin proteins. ptglab.comnih.gov This process leads to the formation of pores in the cell membrane, causing cell swelling and lysis. researchgate.net Necroptosis, on the other hand, is a caspase-independent pathway activated when apoptosis is inhibited. cellsignal.com It relies on the activation of receptor-interacting protein kinases (RIPK1 and RIPK3) and the mixed lineage kinase domain-like pseudokinase (MLKL), which also leads to membrane disruption. cellsignal.comfrontiersin.org
| Feature | Apoptosis | Pyroptosis | Necroptosis |
|---|---|---|---|
| Key Mediators | Caspases-3, -6, -7, -8, -9 | Caspases-1, -4, -5, -11, Gasdermins | RIPK1, RIPK3, MLKL |
| Inflammatory Response | Non-inflammatory | Pro-inflammatory | Pro-inflammatory |
| Cell Morphology | Cell shrinkage, apoptotic bodies | Cell swelling, lysis, pore formation | Cell swelling, lysis |
Inflammasomes are multi-protein complexes that play a central role in the innate immune system by recognizing pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). patsnap.commdpi.com Upon activation, inflammasomes assemble and recruit pro-caspase-1, leading to its auto-cleavage and activation. nih.gov Activated caspase-1 then orchestrates the maturation of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and IL-18, and triggers pyroptosis by cleaving Gasdermin D (GSDMD). nih.govnih.gov Several types of inflammasomes have been identified, including NLRP3, NLRC4, AIM2, and pyrin, each responding to specific stimuli. nih.gov
Elucidating the Significance of Gasdermin Proteins in Cellular Processes
The gasdermin family of proteins are the primary executioners of pyroptosis. researchgate.net They are characterized by a pore-forming N-terminal domain and an autoinhibitory C-terminal domain. nih.gov
The human gasdermin family consists of six members: Gasdermin A (GSDMA), Gasdermin B (GSDMB), Gasdermin C (GSDMC), Gasdermin D (GSDMD), Gasdermin E (GSDME), and Pejvakin (PJVK). nih.govfrontiersin.org Most members, with the exception of PJVK, share the two-domain architecture. harvard.edu Cleavage of the linker region between the two domains unleashes the N-terminal fragment, which can insert into cellular membranes to form pores, leading to cell lysis. nih.gov While GSDMD is the most well-studied member in the context of inflammasome-mediated pyroptosis, other gasdermins can also be activated by different caspases to induce cell death. anu.edu.au
| Gasdermin Family Member | Known Activators | Primary Function |
|---|---|---|
| GSDMA | Unknown inflammatory caspases | Pore formation, pyroptosis nih.gov |
| GSDMB | Apoptotic caspases | Pore formation, pyroptosis anu.edu.au |
| GSDMC | Caspase-8 | Pore formation, pyroptosis harvard.edu |
| GSDMD | Caspase-1, -4, -5, -11 | Execution of pyroptosis, cytokine release frontiersin.org |
| GSDME (DFNA5) | Caspase-3 | Pore formation, pyroptosis researchgate.net |
| PJVK (DFNB59) | Lacks the typical two-domain structure | Function not fully elucidated harvard.edu |
GSDMD is a key player in both canonical and non-canonical inflammasome pathways. frontiersin.org In the canonical pathway, activated caspase-1 cleaves GSDMD. elsevierpure.com In the non-canonical pathway, intracellular lipopolysaccharide (LPS) from Gram-negative bacteria directly activates caspase-4 and -5 in humans (caspase-11 in mice), which then cleave GSDMD. nih.gov The cleaved N-terminal domain of GSDMD (GSDMD-NT) oligomerizes and forms pores in the plasma membrane. elsevierpure.com These pores allow for the release of inflammatory cytokines and other cellular contents, leading to pyroptotic cell death and a robust inflammatory response. harvard.edu
Rationale for Targeting GSDMD in Preclinical Research Contexts
Given its central role as the executioner of pyroptosis, GSDMD has emerged as a promising therapeutic target for a variety of inflammatory diseases. frontiersin.org Dysregulated GSDMD activation is implicated in conditions such as sepsis, inflammatory bowel disease, neurodegenerative diseases, and certain cancers. frontiersin.orgnih.gov Therefore, inhibiting GSDMD activity could be a valuable strategy to mitigate excessive inflammation and tissue damage in these pathological contexts. frontiersin.org The development of small molecule inhibitors that specifically target GSDMD, such as LDC-7559, is a significant focus of preclinical research. nih.gov These inhibitors offer the potential to selectively block pyroptosis and its downstream inflammatory consequences, providing a more targeted therapeutic approach compared to broader anti-inflammatory agents. frontiersin.orgnih.gov
The small molecule this compound has been identified as an inhibitor of GSDMD. medchemexpress.comimmunomart.com Research has shown that this compound can suppress microglial activation and neuronal pyroptosis. nih.govfrontiersin.org Studies in preclinical models of subarachnoid hemorrhage and traumatic brain injury have demonstrated that this compound can reduce inflammation and improve functional outcomes by inhibiting GSDMD. nih.govnih.gov Mechanistically, this compound has been shown to block the activity of the GSDMD N-terminal domain, thereby preventing pore formation and subsequent cell death. medchemexpress.comresearchgate.net This direct inhibition of the final executioner of pyroptosis makes this compound a valuable tool for studying the role of GSDMD in various disease models and a potential lead compound for the development of novel anti-inflammatory therapies. mdpi.comfrontiersin.org
Implications for Inflammatory Disease Research
The aberrant activation of Gasdermin D is a critical factor in the development and progression of a wide range of inflammatory diseases. frontiersin.orgfrontiersin.org Consequently, the inhibition of GSDMD-mediated pyroptosis represents a significant therapeutic strategy in preclinical research. frontiersin.orgnih.gov Persistent pyroptosis can lead to excessive inflammatory responses and tissue damage. frontiersin.org Research has established a connection between abnormal GSDMD activation and conditions such as sepsis, inflammatory bowel disease (IBD), metabolic diseases, and certain cardiovascular disorders. frontiersin.orgfrontiersin.orgnih.gov
By preventing GSDMD-NT from forming pores in the cell membrane, inhibitors like this compound can block the final execution step of pyroptosis. medchemexpress.com This mechanism prevents the release of IL-1β and IL-18, key cytokines that drive inflammatory processes. researchgate.netresearchgate.net Studies in various disease models have shown that the inhibition or deletion of GSDMD has a protective effect, underscoring the potential of targeted GSDMD inhibitors in mitigating inflammation-driven pathology. frontiersin.org
Emerging Role in Neuroinflammatory and Oncological Pathophysiology Research
Neuroinflammation: Recent research has highlighted the critical role of GSDMD-mediated pyroptosis in neuroinflammatory conditions. This compound has been investigated as a tool to probe these mechanisms in preclinical models of acute brain injury, such as subarachnoid hemorrhage (SAH) and traumatic brain injury (TBI). frontiersin.orgnih.gov In these contexts, neuroinflammation, largely driven by microglia—the brain's resident immune cells—contributes significantly to secondary brain injury. nih.gov
Studies have shown that following an initial injury like SAH, microglial activation and neuronal pyroptosis increase significantly. frontiersin.orgnih.gov Treatment with this compound has been found to markedly suppress these effects. researchgate.netfrontiersin.orgnih.gov Mechanistically, this compound reduces the levels of GSDMD and its active, cleaved form. nih.govnih.gov This inhibition of pyroptosis leads to a decrease in the release of pro-inflammatory cytokines, amelioration of cerebral edema, a reduction in neuronal apoptosis, and ultimately, an improvement in neurological function in animal models. frontiersin.orgnih.govnih.gov These findings suggest that targeting GSDMD-dependent pyroptosis is a promising research avenue for developing treatments for neuroinflammatory disorders. nih.govnih.gov
Oncology: The function of GSDMD-mediated pyroptosis in cancer is multifaceted and context-dependent. frontiersin.org Pyroptosis can act as a double-edged sword in oncology research. On one hand, inducing pyroptosis in tumor cells is a potential anti-cancer strategy, as this form of cell death can inhibit tumor proliferation and stimulate a robust anti-tumor immune response through the release of inflammatory mediators. frontiersin.org For instance, GSDMD-dependent pyroptosis has been observed to suppress the growth of gastric cancer cells. frontiersin.org
On the other hand, the chronic inflammation resulting from pyroptosis in the tumor microenvironment can, in some cases, promote tumor growth and metastasis. The specific role of GSDMD appears to vary between different types of tumors and is an active area of investigation. frontiersin.org While direct research on this compound in oncological models is emerging, its utility as a specific GSDMD inhibitor makes it a valuable research tool for dissecting the precise role of pyroptosis in cancer pathophysiology.
Research Findings on this compound
The following table summarizes key findings from preclinical studies investigating the effects of this compound.
| Research Model | Condition Studied | Key Findings | Reference(s) |
| In vivo (Mouse Model) | Traumatic Brain Injury (TBI) | Inhibited microglial proliferation and pyroptosis; ameliorated cerebral edema; reduced brain tissue loss; promoted recovery of neurological function. | nih.gov |
| In vivo (Mouse Model) | Subarachnoid Hemorrhage (SAH) | Suppressed microglial activation and neuronal pyroptosis; reduced neuronal apoptosis; improved neurological outcomes. | frontiersin.orgnih.govnih.gov |
| In vitro (Microglia) | Lipopolysaccharide + Nigericin Stimulation | Decreased levels of inflammation and pyroptosis. | nih.gov |
| In vitro (Co-culture) | Hemoglobin-induced injury (SAH model) | Improved neuronal cell viability; dose-dependently inhibited the release of proinflammatory cytokines (IL-1β, IL-6, IL-18). | frontiersin.orgnih.gov |
| In vitro (HEK293T cells) | Transfection with GSDMD N-terminus | Directly blocked the lethal effect of both human and murine GSDMD N-terminal domains. | medchemexpress.comresearchgate.net |
| In vitro (Human Monocytes) | Inflammasome Activation (Silica or poly(dA:dT)) | Blocked the release of IL-1β. | researchgate.net |
Properties
Molecular Formula |
C20H19N3O3 |
|---|---|
Molecular Weight |
349.39 |
IUPAC Name |
N-(2-(2-Methoxyphenyl)-4H,10H-benzo[f]pyrazolo[5,1-c][1,4]oxazepin-7-yl)acetamide |
InChI |
InChI=1S/C20H19N3O3/c1-13(24)21-15-8-7-14-11-23-16(12-26-20(14)9-15)10-18(22-23)17-5-3-4-6-19(17)25-2/h3-10H,11-12H2,1-2H3,(H,21,24) |
InChI Key |
IFOIINXSFCQLOV-UHFFFAOYSA-N |
SMILES |
CC(NC1=CC=C2CN3C(COC2=C1)=CC(C4=CC=CC=C4OC)=N3)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
LDC7559; LDC 7559; LDC-7559 |
Origin of Product |
United States |
Ldc 7559: Identification and Academic Research Context
Initial High-Throughput Screening Methodologies for Compound Identification
LDC-7559 was discovered through the screening of small-molecule inhibitors targeting a specific form of neutrophil cell death called NETosis. mdpi.com While the precise details of the high-throughput screening (HTS) campaign are not extensively detailed in the provided results, the identification of this compound likely involved assays designed to measure the inhibition of NET formation. Such screens often utilize automated microscopy and fluorescence-based readouts to quantify the release of extracellular DNA and other components of NETs in response to stimuli like phorbol (B1677699) 12-myristate 13-acetate (PMA) or cholesterol crystals. nih.gov
Following its initial identification as a NETosis inhibitor, affinity-based methods were employed to pinpoint its molecular target. researchgate.net A derivative of the initial hit compound was used as bait to pull down interacting proteins from cell lysates. researchgate.net The captured proteins were then identified using mass spectrometry, which revealed Gasdermin D as the primary binding partner. researchgate.net This approach confirmed the direct interaction between the compound class and GSDMD. researchgate.net
Classification within Chemical Inhibitor Categories for GSDMD Research
This compound is classified as a direct, small-molecule inhibitor of Gasdermin D (GSDMD). nih.govfrontiersin.org Its mechanism of action places it in the category of inhibitors that target the executive function of the GSDMD protein. medchemexpress.com Specifically, it acts by blocking the pore-forming activity of the GSDMD N-terminal (GSDMD-NT) domain. frontiersin.org
In the context of GSDMD-mediated pyroptosis, inhibitors can be broadly categorized based on their target in the pathway:
Upstream inhibitors: These compounds target the activation of inflammasomes or the activity of caspases (like caspase-1, -4, -5, -8, and -11) that are responsible for cleaving GSDMD into its active GSDMD-NT fragment. nih.govfrontiersin.org
Direct GSDMD inhibitors: These molecules, like this compound, bind directly to the GSDMD protein. frontiersin.org They can either prevent its cleavage or, as in the case of this compound, inhibit the function of the already cleaved GSDMD-NT domain. frontiersin.orgnih.gov
Pore formation inhibitors: This category includes compounds that prevent the oligomerization of GSDMD-NT fragments at the cell membrane, thereby blocking the formation of the pores that lead to cell lysis. frontiersin.org
This compound's ability to directly bind to and inhibit the GSDMD-NT domain distinguishes it from other inhibitors that act on upstream components of the pyroptosis pathway. researchgate.netfrontiersin.org This specificity makes it a valuable tool for isolating and studying the specific role of GSDMD pore formation in inflammatory processes. frontiersin.org
Molecular Mechanism of Action of Ldc 7559
Direct Interaction with Gasdermin D
LDC-7559 exerts its effects through a direct and specific interaction with Gasdermin D, interfering with its critical functions in pyroptosis.
Specificity of Binding to the GSDMD-N Domain
This compound directly binds to GSDMD frontiersin.orgfrontiersin.orgmdpi.comdovepress.com. Mechanistically, this compound specifically targets and blocks the activity of the N-terminal domain of GSDMD (GSDMD-N) medchemexpress.commdpi.comresearchgate.netnih.gov. This direct inhibitory effect has been demonstrated in various cellular models, including human embryonic kidney (HEK293T) cells, murine immortalized bone marrow-derived macrophages (BMDMs), the human monocytic cell line THP-1, and human primary monocytes medchemexpress.comfrontiersin.orgfrontiersin.orgresearchgate.net. Notably, this compound acts by directly blocking the activity of the GSDMD-N domain rather than interfering with the upstream activation or cleavage processes of GSDMD medchemexpress.commedchemexpress.com.
Inhibition of GSDMD-N Pore Formation
The GSDMD-N domain is crucial for the formation of transmembrane pores on the plasma membrane, which is a hallmark of pyroptotic cell death and facilitates the release of inflammatory cytokines frontiersin.orgfrontiersin.orgmdpi.comfrontiersin.orgrupress.orgfrontiersin.org. This compound effectively inhibits the formation of these GSDMD-N pores frontiersin.orgmdpi.com. Research indicates that this compound significantly blocks the lethal effect induced by the expression of both human and murine GSDMD-N domains when transfected into HEK293T cells medchemexpress.commdpi.comresearchgate.net. This inhibitory action underscores its role in preventing the membrane disruption characteristic of pyroptosis researchgate.net.
Modulation of GSDMD Cleavage and Oligomerization
While this compound primarily functions by blocking the activity of the GSDMD-N domain, studies have also reported its influence on GSDMD processing. This compound has been shown to inhibit GSDMD cleavage and membrane integration in neutrophils frontiersin.orgfrontiersin.orgresearchgate.net. It also contributes to reducing the formation of the GSDMD-NT fragment researchgate.net. This suggests a multifaceted interaction where this compound not only directly impedes the pore-forming capacity of GSDMD-N but may also modulate the upstream events leading to its activation and assembly frontiersin.orgfrontiersin.orgresearchgate.net.
Downstream Cellular and Biochemical Effects
The direct inhibition of GSDMD by this compound leads to significant attenuation of key inflammatory processes.
Attenuation of Interleukin-1 Beta (IL-1β) Release
This compound effectively inhibits the release of interleukin-1 beta (IL-1β) following inflammasome activation medchemexpress.comtargetmol.commedchemexpress.commdpi.comresearchgate.netfrontiersin.orgnih.gov. This effect has been consistently observed across various cell types, including human primary monocytes, the monocytic cell line THP-1, and murine immortalized bone marrow-derived macrophages (BMDMs) frontiersin.orgresearchgate.net. This compound has been shown to block IL-1β release triggered by both canonical inflammasome pathways, such as those activated by silica (B1680970) crystals (NLRP3 inflammasome) or poly(dA-dT) transfection (AIM2 inflammasome), and noncanonical pathways initiated by lipopolysaccharide (LPS) transfection researchgate.net.
The following table summarizes representative data on this compound's effect on IL-1β release:
Data Table 1: Effect of this compound on IL-1β Release
| Cell Type / Stimulus | This compound Concentration | Observed Effect on IL-1β Release | Reference |
| Human primary monocytes / Silica (NLRP3 activation) | 1 µM, 10 µM | Blocked IL-1β release | researchgate.net |
| Human primary monocytes / Poly(dA-dT) (AIM2 activation) | 1 µM, 10 µM | Blocked IL-1β release | researchgate.net |
| THP-1 cells / LPS transfection (noncanonical) | 1 µM, 5 µM, 10 µM | Inhibited IL-1β release | researchgate.net |
| Murine immortalized BMDMs / LPS delivery | 1 µM, 5 µM, 10 µM | Reduced IL-1β release | researchgate.net |
| HEK293T cells (transfected with GSDMD-NT) | 1 µM, 5 µM | Significantly blocks lethal effect (indirectly indicating reduced inflammatory signaling) | medchemexpress.commedchemexpress.com |
Influence on Inflammasome Activation Pathways (e.g., NLRP3)
This compound functions primarily as a gasdermin D (GSDMD) inhibitor, directly impacting pyroptosis, a form of inflammatory programmed cell death. Research indicates that this compound markedly suppresses neuronal pyroptosis and microglial activation. While this compound inhibits GSDMD-mediated signaling, it does not significantly influence the expression of Nod-like receptor pyrin domain-containing 3 (NLRP3), a key component of the inflammasome.
Despite not directly affecting NLRP3 expression, this compound has been shown to block the release of interleukin-1 beta (IL-1β) following inflammasome activation, including that triggered by NLRP3 inflammasome activation (e.g., by silica crystals) and AIM2 inflammasome activation (e.g., by poly(dA-dT) transfection). This inhibitory effect on IL-1β release is attributed to its direct inhibition of GSDMD activity, preventing the generation of the pore-forming N-terminal fragment of GSDMD (GSDMD-N) and subsequent cell lysis. Studies demonstrate that this compound can abrogate the toxicity of GSDMD-N in both human and murine cells, underscoring its direct inhibitory effect on GSDMD activity.
The following table summarizes this compound's effects on inflammasome components and outcomes:
| Target/Pathway | Effect of this compound | Reference |
| GSDMD | Inhibits (cleavage and activity of GSDMD-N) | |
| NLRP3 Expression | No significant effect | |
| IL-1β Release (from inflammasome activation) | Blocks/Inhibits | |
| Pyroptosis | Inhibits |
Exploration of Ancillary Molecular Interactions
Beyond its primary action on GSDMD, this compound exhibits other significant molecular interactions that contribute to its biological effects, particularly concerning oxidative stress and enzymatic activities.
Role in Suppressing Nicotinamide (B372718) Adenine (B156593) Dinucleotide Phosphate (B84403) Oxidase 2 (NOX2)-Dependent Oxidative Stress
This compound plays a crucial role in suppressing excessive Nicotinamide Adenine Dinucleotide Phosphate Oxidase 2 (NOX2)-dependent oxidative burst. NOX2, an enzyme complex found in various cells, produces reactive oxygen species (ROS) which, while essential for pathogen killing, can exacerbate inflammation when overactive. This compound achieves this suppression by acting as a potent and selective activator of phosphofructokinase-1 liver type (PFKL).
The activation of PFKL by this compound leads to a dampening of flux through the pentose (B10789219) phosphate pathway, which is the primary source of NADPH (nicotinamide adenine dinucleotide phosphate) for NOX2 activity in neutrophils. By limiting NADPH production, this compound effectively reduces NOX2-dependent outputs, including neutrophil cell death (NETosis) and associated tissue damage. This mechanism highlights this compound's ability to modulate cellular metabolism to mitigate oxidative stress.
The following table details this compound's influence on NOX2-dependent oxidative stress:
| Target/Pathway | Effect of this compound | Mechanism/Outcome | Reference |
| NOX2-dependent oxidative burst | Suppresses | Limits reactive oxygen species (ROS) production | |
| Phosphofructokinase-1 Liver Type (PFKL) | Activates | Dampens flux through the pentose phosphate pathway | |
| NADPH production | Reduces (indirectly, by dampening pentose phosphate pathway) | Limits substrate for NOX2 activity | |
| Neutrophil cell death (NETosis) | Inhibits | Prevents neutrophil-induced tissue damage |
Absence of Inhibition on Specific Enzymatic Activities (e.g., Myeloperoxidase)
An important aspect of this compound's specificity is its lack of inhibitory effect on certain enzymatic activities. Notably, this compound does not inhibit the activity of myeloperoxidase (MPO). Myeloperoxidase is an enzyme abundant in inflammatory cells that catalyzes the formation of reactive oxygen species. This selectivity suggests that this compound's mechanism of action is highly targeted towards GSDMD and PFKL, without broadly suppressing other key enzymes involved in immune responses or oxidative processes. Furthermore, this compound also does not inhibit neutrophil elastase (NE) activity. This specificity allows this compound to prevent processes like NETosis while maintaining the host's defense mechanisms that rely on these enzymes.
The following table outlines enzymatic activities not inhibited by this compound:
| Enzyme | Inhibition by this compound | Reference |
| Myeloperoxidase (MPO) | Absent | |
| Neutrophil Elastase (NE) | Absent |
Preclinical Investigation of Ldc 7559 S Biological Effects in Disease Models
In Vivo Animal Model Applications and Efficacy Research
Autoimmune and Inflammatory Disease Models
Osteoarthritis and Cartilage Protection Research
Research indicates a role for pyroptosis in the progression of osteoarthritis (OA), with damaged chondrocytes exhibiting characteristics of pyroptosis and elevated levels of pyroptosis-associated cytokines in synovial fluid nih.gov. LDC-7559 has demonstrated efficacy comparable to other GSDMD-targeting compounds in this context nih.gov. In studies involving mechanically injured human articular cartilage, this compound protected chondrocyte viability and suppressed the pyroptosis process cellmolbiol.org. Treatment with this compound was observed to delay the loss of cell viability, maintain the content of type II collagen alpha 1 (Col2A1), and reduce the levels of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and interleukin-18 (IL-18) cellmolbiol.org. These findings suggest that mechanical compression-induced chondrocyte injury and dysfunction are partly mediated by pyroptosis, and this compound can mitigate these effects cellmolbiol.org.
Studies in Experimental Colitis and Inflammatory Bowel Disease Models
This compound has exhibited anti-inflammatory properties in both in vitro and in vivo models of inflammatory bowel disease (IBD) and experimental colitis biosynth.comcymitquimica.com. Gasdermin D (GSDMD) is notably overexpressed in intestinal epithelial cells in patients with IBD and in experimental colitis models frontiersin.org. Furthermore, GSDMD-mediated macrophage pyroptosis has been shown to exacerbate experimental colitis in mice frontiersin.org. As a GSDMD inhibitor, this compound's ability to hinder NETosis contributes to its anti-inflammatory effects in these models frontiersin.org.
Anti-inflammatory Properties in Models of Asthma, Arthritis, and Psoriasis
Beyond IBD, this compound has demonstrated anti-inflammatory effects in in vitro and in vivo models of other autoimmune diseases, including asthma, arthritis, and psoriasis biosynth.comcymitquimica.com. The compound's role as a GSDMD inhibitor is central to these anti-inflammatory actions, as GSDMD is a key effector of pyroptosis, a highly inflammatory form of cell death researchgate.netfrontiersin.org. In the context of arthritis, an overactive NLRP3 inflammasome is linked to chronic inflammatory conditions, leading to cell death and the release of pro-inflammatory cytokines, mechanisms that this compound's GSDMD inhibition can counteract mdpi.com.
Relevance to Crohn's Disease Research
This compound has shown anti-inflammatory properties in models relevant to Crohn's disease biosynth.comcymitquimica.com. Crohn's disease, a form of IBD, is characterized by excessive inflammation within the gastrointestinal tract bionicsinstitute.org. The high expression of GSDMD in intestinal epithelial cells in IBD patients highlights the potential therapeutic relevance of GSDMD inhibition in managing this condition frontiersin.org.
Oncological Research Models
This compound's inhibitory effect on GSDMD has also been investigated in oncological research, particularly concerning its impact on cancer metastasis and the tumor microenvironment.
Attenuation of Breast Cancer Metastasis in Murine Models
In murine orthotopic breast cancer models utilizing the 4T1 cell line, the application of this compound to inhibit GSDMD significantly attenuated the metastatic spread of breast cancer to the lung researchgate.netresearchgate.netnih.govacrobiosystems.com.cnresearchgate.netnih.gov. This observation was further supported by findings that genetic knockout of GSDMD similarly reduced lung metastasis in an E0771 intravenous injection murine model researchgate.netresearchgate.netnih.govresearchgate.netnih.gov. Treatment with this compound also led to a reduction in the number of monocytes and neutrophils observed in the lungs of breast cancer mouse models researchgate.netresearchgate.netnih.govresearchgate.net.
Table 1: Impact of this compound on Breast Cancer Metastasis and Associated Immune Cell Populations in Murine Models
| Model/Treatment | Effect on Lung Metastasis | Effect on Lung Monocytes/Neutrophils |
| Murine orthotopic breast cancer (4T1 cell line) + this compound | Significantly attenuated researchgate.netresearchgate.netnih.govacrobiosystems.com.cnresearchgate.netnih.gov | Reduced researchgate.netresearchgate.netnih.govresearchgate.net |
| E0771 intravenous injection murine model + GSDMD knockout | Reduced researchgate.netresearchgate.netnih.govresearchgate.netnih.gov | Not directly specified in snippets |
| Breast cancer mouse model + this compound | Attenuated nih.govresearchgate.netnih.gov | Reduced researchgate.netresearchgate.netnih.govresearchgate.net |
Modulation of Tumor Microenvironment Immunosuppression
Inhibition of GSDMD by this compound has been shown to modulate the tumor microenvironment (TME) by reducing immunosuppression nih.govresearchgate.netnih.govresearchgate.net. Specifically, this compound treatment decreased the number of myeloid-derived suppressor cells (MDSC) in the metastatic lung of breast cancer mouse models nih.govresearchgate.netnih.gov. Concurrently, the compound increased both the percentage and total cell count of CD8+ T cells in the metastatic lung researchgate.netnih.govresearchgate.netnih.govresearchgate.net. These findings suggest that GSDMD activation, particularly when dependent on mitochondrial dysfunction, contributes to tumor microenvironment immunosuppression nih.govresearchgate.netnih.gov. By reducing tumor-infiltrated myeloid cells and increasing infiltrating CD8+ T cells, this compound's inhibition of GSDMD appears to reshape the TME, thereby preventing the progression of breast cancer to lung metastasis nih.govresearchgate.net.
Table 2: Modulation of Tumor Microenvironment Immunosuppression by this compound in Breast Cancer Models
| Immune Cell Population | Effect of this compound Treatment | Location/Context |
| Myeloid-derived suppressor cells (MDSC) | Reduced number nih.govresearchgate.netnih.gov | Metastatic lung of breast cancer mouse model |
| CD8+ T cells | Increased percentage and total cell count researchgate.netnih.govresearchgate.netnih.govresearchgate.net | Metastatic lung of breast cancer mouse model |
| Tumor-infiltrated myeloid cells | Reduced nih.govresearchgate.net | Tumor microenvironment (TME) |
| Infiltrating CD8+ T cells | Increased nih.govresearchgate.net | Tumor microenvironment (TME) |
Comparative Analysis with Other Gsdmd Targeting Compounds in Research
Comparison with Necrosulfonamide (NSA)
LDC-7559 and Necrosulfonamide (NSA) are both recognized as direct inhibitors of GSDMD, yet they exhibit differences in their originally intended targets and specific interactions. NSA was first identified as an inhibitor of necroptosis, another form of programmed cell death, by targeting the mixed lineage kinase domain-like protein (MLKL). frontiersin.orglongevitywiki.org Subsequent research revealed its role in pyroptosis, where it directly binds to the cleaved N-terminal domain of GSDMD (GSDMD-NT). researchgate.netnih.gov This binding prevents the oligomerization of GSDMD-NT, a critical step for the formation of pores in the cell membrane. nih.govmdpi.com Specifically, NSA targets the cysteine residue at position 191 (Cys191) of human GSDMD. researchgate.net Notably, NSA's mechanism does not interfere with upstream events, such as the activation of the inflammasome or the cleavage of the GSDMD protein by caspases. nih.govmdpi.com
In contrast, this compound was identified as a GSDMD inhibitor that directly blocks the cytotoxic activity of the GSDMD-NT domain. medchemexpress.comresearchgate.net Research indicates this compound can inhibit the release of interleukin-1β (IL-1β) and cell death upon inflammasome activation by directly interfering with the function of the GSDMD-NT domain. medchemexpress.comresearchgate.net Some studies also suggest that this compound may inhibit the cleavage of GSDMD and its integration into the cell membrane. frontiersin.org This represents a potential point of divergence from NSA, which primarily acts after GSDMD cleavage.
| Feature | This compound | Necrosulfonamide (NSA) |
| Primary Target | GSDMD-NT domain activity medchemexpress.comresearchgate.net | GSDMD-NT oligomerization researchgate.netnih.gov |
| Original Identification | GSDMD inhibitor medchemexpress.com | Necroptosis inhibitor (targeting MLKL) frontiersin.orglongevitywiki.org |
| Binding Site | Binds to GSDMD frontiersin.org | Cysteine 191 (Cys191) of GSDMD researchgate.net |
| Effect on GSDMD Cleavage | May inhibit cleavage frontiersin.org | Does not inhibit cleavage nih.govmdpi.com |
| Mechanism | Blocks GSDMD-NT toxicity and pore-forming activity mdpi.commedchemexpress.com | Prevents GSDMD-NT oligomerization researchgate.netnih.gov |
Comparison with Disulfiram and Dimethyl Fumarate (DMF)
Disulfiram, an FDA-approved medication, and Dimethyl Fumarate (DMF) both inhibit GSDMD through covalent modification of cysteine residues, but their precise mechanisms and upstream consequences differ from this compound.
Disulfiram acts as a potent inhibitor of GSDMD pore formation. nih.govlatrobe.edu.au It covalently modifies the Cys191 residue in human GSDMD (Cys192 in mice), which is crucial for the protein's pore-forming ability. nih.govnih.govresearchgate.net A key distinction is that Disulfiram does not prevent the upstream cleavage of GSDMD by inflammatory caspases. nih.govnih.gov The protein is processed, but its ability to form pores is abrogated, thus halting pyroptosis and the release of mature IL-1β. nih.govresearchgate.net
Dimethyl Fumarate (DMF) , used in the treatment of multiple sclerosis, inhibits pyroptosis by a process called succination. nih.govfrontiersin.org DMF reacts with critical cysteine residues on GSDMD, forming S-(2-succinyl)-cysteine. nih.gov This modification prevents GSDMD from interacting with caspases, thereby blocking its cleavage and subsequent activation. nih.govnih.gov This upstream inhibition of GSDMD processing is a primary difference from Disulfiram and this compound, which act on the GSDMD-NT domain after cleavage. researchgate.net
This compound's mechanism involves directly blocking the activity of the already-cleaved GSDMD-NT domain, distinguishing it from DMF's action of preventing cleavage altogether and Disulfiram's specific covalent modification that allows cleavage but blocks pore formation. medchemexpress.comresearchgate.netnih.gov
| Feature | This compound | Disulfiram | Dimethyl Fumarate (DMF) |
| Primary Target | GSDMD-NT domain activity medchemexpress.comresearchgate.net | GSDMD-NT pore formation nih.govlatrobe.edu.au | GSDMD interaction with caspases nih.govnih.gov |
| Mechanism | Blocks GSDMD-NT toxicity mdpi.com | Covalent modification of Cys191/192 nih.govnih.gov | Succination of GSDMD cysteine residues nih.govfrontiersin.org |
| Effect on GSDMD Cleavage | May inhibit cleavage frontiersin.org | Allows cleavage nih.govnih.gov | Prevents cleavage nih.govnih.gov |
| Stage of Inhibition | Post-cleavage medchemexpress.comresearchgate.net | Post-cleavage nih.govnih.gov | Pre-cleavage nih.govnih.gov |
Comparison with Other Pyroptosis Inhibitors (e.g., MCC950, Magnesium)
Unlike direct GSDMD inhibitors, compounds like MCC950 and ions such as magnesium regulate pyroptosis by targeting upstream components of the pathway.
MCC950 is a well-characterized and highly specific inhibitor of the NLRP3 inflammasome. nih.govnih.gov The NLRP3 inflammasome is a protein complex that, when activated, leads to the activation of caspase-1. nih.gov Activated caspase-1 is the enzyme responsible for cleaving GSDMD to initiate pyroptosis. nih.gov Therefore, MCC950 acts far upstream of GSDMD. By inhibiting NLRP3, it prevents caspase-1 activation, which in turn prevents GSDMD cleavage and all subsequent pyroptotic events. researchgate.netfrontiersin.org This makes its mechanism indirect and specific to NLRP3-mediated pyroptosis, whereas this compound directly targets the final executioner protein, GSDMD, regardless of the specific inflammasome that initiated the cascade. medchemexpress.comnih.gov
Magnesium (Mg²⁺) inhibits pyroptosis through a distinct extracellular mechanism. It has been shown to block calcium (Ca²⁺) influx into the cell. nih.gov This influx of calcium is a prerequisite for the GSDMD-NT domain to effectively oligomerize and insert into the cell membrane to form pores. frontiersin.orgnih.gov By limiting calcium entry, magnesium impedes the function of the GSDMD-NT domain downstream of its cleavage but upstream of pore formation. researchgate.netnih.govresearchgate.net This mechanism is different from the direct binding and inhibition of GSDMD attributed to this compound.
| Feature | This compound | MCC950 | Magnesium (Mg²⁺) |
| Primary Target | GSDMD-NT domain medchemexpress.comresearchgate.net | NLRP3 Inflammasome nih.govnih.gov | Calcium influx required for GSDMD-NT function nih.gov |
| Direct GSDMD Inhibitor? | Yes frontiersin.orgmdpi.com | No researchgate.net | No nih.gov |
| Mechanism | Blocks GSDMD-NT toxicity mdpi.com | Prevents NLRP3 inflammasome assembly and caspase-1 activation researchgate.netfrontiersin.org | Limits GSDMD-NT oligomerization and membrane localization nih.govresearchgate.net |
| Point of Intervention | Final execution step of pyroptosis | Upstream inflammasome activation | Downstream of GSDMD cleavage, prior to pore formation |
Distinctions in Mechanism and Research Application among Inhibitors
The varied mechanisms of these inhibitors dictate their specific applications in pyroptosis research.
This compound is valuable for studying the direct consequences of GSDMD pore formation, as it specifically blocks the activity of the GSDMD-NT domain. medchemexpress.comresearchgate.net Its utility has been demonstrated in models of traumatic brain injury and subarachnoid hemorrhage to investigate the role of GSDMD-mediated pyroptosis in neuroinflammation. nih.govnih.gov However, a recent report suggesting its inhibition of NETosis might be GSDMD-independent warrants careful interpretation in that specific context. frontiersin.orgnih.gov
Necrosulfonamide (NSA) , by also directly targeting GSDMD-NT oligomerization, serves a similar purpose to this compound. researchgate.netnih.gov Its dual role as a necroptosis inhibitor can be a confounding factor in studies where both cell death pathways might be active, but it also offers a tool to explore the crosstalk between pyroptosis and necroptosis. researchgate.net
Disulfiram and Dimethyl Fumarate (DMF) are often used in research to explore the therapeutic potential of repurposing existing drugs. Because they act through covalent modification, they can be used to study the role of specific cysteine residues in GSDMD function. nih.govnih.gov DMF's ability to prevent GSDMD cleavage makes it a useful tool to differentiate between the effects of the full-length protein and the cleaved, active fragment. nih.govnih.gov
MCC950 is the tool of choice for specifically investigating NLRP3-dependent inflammatory pathways. nih.govresearchgate.net Its high specificity allows researchers to isolate the role of the NLRP3 inflammasome in a disease model, separate from other inflammasomes (like AIM2 or NLRC4) that also activate GSDMD.
Magnesium offers a way to study the ionic requirements of GSDMD pore formation. nih.gov Its application is particularly relevant in research linking electrolyte imbalances to inflammatory conditions like sepsis. nih.gov
Methodological Approaches in Ldc 7559 Research
In Vivo Animal Models
Genetic Perturbation Strategies (e.g., GSDMD Knockout Mice, siRNA-GSDMD)
Genetic perturbation strategies are crucial for confirming the specificity and downstream effects of LDC-7559 by directly manipulating GSDMD expression.
GSDMD Knockout Mice: Studies utilize Gasdermin D knockout (GSDMD-KO) mice to investigate the role of GSDMD in various disease models and to validate the inhibitory effects of this compound. For instance, in a depression mouse model induced by chronic unpredictable mild stress (CUMS), intervention with GSDMD-KO or this compound was observed to antagonize the effects of acrylamide (B121943) (AM) and alleviate CUMS-like depression patsnap.com. Furthermore, canonical inflammasome-induced pyroptosis and the secretion of mature interleukin-1 beta (IL-1β) were found to be blunted in GSDMD-knockout neutrophils embopress.org. Genetic knockout of GSDMD, along with Caspase-1 and astrocytic NOD-like receptor protein 3 (NLRP3) inflammasome, in mice has been shown to alleviate depression-like behaviors and inhibit the expression of pyroptosis-associated proteins jci.org. In another context, VSMC-specific deletion of GSDMD has been demonstrated to alleviate Angiotensin II (Ang II)-induced abdominal aortic aneurysm (AAA) in apolipoprotein E knock-out (ApoE-/-) mice thno.org.
siRNA-GSDMD (si-GSDMD): Small interfering RNA targeting GSDMD is employed to transiently reduce GSDMD expression, providing a complementary approach to genetic knockout. In experiments involving a lipopolysaccharide (LPS) + Nigericin model or controlled cortical impact brain injury in mice, the administration of siRNA-GSDMD (si-GSDMD) resulted in decreased inflammation and pyroptosis levels, similar to the effects observed with this compound treatment both in vitro and in vivo researchgate.netpatsnap.comnih.gov.
Specific Disease Induction Protocols (e.g., LPS + Nigericin model, Chronic Unpredictable Mild Stress)
To evaluate the efficacy of this compound, researchers employ established disease models that mimic pathological conditions where GSDMD-mediated pyroptosis is implicated.
LPS + Nigericin Model: This in vitro and in vivo model is widely used to induce inflammatory responses and pyroptosis. In this model, lipopolysaccharide (LPS) serves as a priming signal, followed by nigericin, which activates the NLRP3 canonical inflammasome, leading to robust pyroptotic cell death and inflammation researchgate.netpatsnap.comnih.govnih.gov. Studies have shown that this compound or si-GSDMD treatment significantly decreased inflammation and pyroptosis levels in mice subjected to the LPS + Nigericin model researchgate.netpatsnap.comnih.gov.
Chronic Unpredictable Mild Stress (CUMS): The CUMS method is a well-established protocol for constructing depression mouse models, inducing depressive-like behaviors through exposure to various unpredictable stressors patsnap.comnih.govnih.gov. This compound has been investigated in this model, demonstrating its ability to antagonize the effects of certain environmental toxins, such as acrylamide, and improve CUMS-like depression patsnap.com. Research indicates that depressive mice in CUMS models exhibit astrocytic pyroptosis, a condition that this compound might address jci.org.
Other Models: this compound has also been studied in models of controlled cortical impact brain injury and subarachnoid hemorrhage (SAH), where it showed neuroprotective effects by inhibiting microglial activation and neuronal pyroptosis researchgate.netresearchgate.netpatsnap.comnih.govfrontiersin.org.
Biochemical and Cellular Assays
A comprehensive set of biochemical and cellular assays is utilized to quantify protein expression, cytokine release, cell viability, and protein-ligand interactions, providing detailed insights into this compound's effects.
Protein Expression and Cleavage Analysis (e.g., Western Blot, Immunofluorescence Staining)
These techniques are critical for assessing the levels and processing of GSDMD and other related proteins.
Western Blot: This technique is routinely employed to detect and quantify the expression levels of specific proteins, including GSDMD and its cleaved forms. Research has shown that this compound treatment decreased the levels of both total GSDMD and cleaved GSDMD in models of subarachnoid hemorrhage (SAH) researchgate.netresearchgate.netpatsnap.comnih.govresearchgate.net. However, some studies have indicated that this compound did not prevent LPS-induced cleavage of GSDMD, suggesting its primary inhibitory effect might be on the activity of the GSDMD N-terminal domain rather than its initial proteolytic cleavage researchgate.net.
Immunofluorescence Staining: This method allows for the visualization and localization of proteins within cells and tissues. It has been used to detect GSDMD-NT, assess microglial activation (e.g., by observing IBA-1 expression), and evaluate NLRP3 inflammasome activation researchgate.netpatsnap.comnih.govfrontiersin.org. Immunofluorescence staining results have demonstrated that microglial activation, significantly induced after SAH, could be dose-dependently suppressed by this compound nih.govfrontiersin.org. Additionally, this technique has shown that this compound mitigated the number of GSDMD-positive and TUNEL-positive neurons, indicating a reduction in pyroptotic and apoptotic cell death nih.govfrontiersin.org.
Cytokine Quantification Techniques (e.g., Enzyme-Linked Immunosorbent Assay - ELISA)
ELISA is a widely used immunoassay for measuring the concentrations of various cytokines and inflammatory mediators.
Enzyme-Linked Immunosorbent Assay (ELISA): This assay is commonly utilized to quantify tissue inflammatory factor levels, such as IL-1β, IL-6, and IL-18 researchgate.netpatsnap.comnih.gov. Studies have reported that this compound treatment led to a decrease in pro-inflammatory cytokines, including IL-1β, IL-6, and TNF-α researchgate.netnih.gov. Furthermore, this compound has been shown to block IL-1β release in human primary monocytes researchgate.net.
Cell Viability and Death Assays (e.g., CCK-8 Assay, Lactate Dehydrogenase - LDH Release Assay, Propidium Iodide Staining, TUNEL Staining)
These assays are essential for evaluating the impact of this compound on cell health and the occurrence of different forms of cell death.
CCK-8 Assay (Cell Counting Kit-8): This colorimetric assay is used to determine cell viability. Research indicates that this compound treatment improved cell viability in various experimental settings researchgate.netresearchgate.net.
Lactate Dehydrogenase (LDH) Release Assay: The release of LDH into the cell culture supernatant is an indicator of cell membrane damage and cell death. While this compound is known to inhibit pyroptosis, some studies using LDH release to monitor cell death reported that this compound did not alter GSDMD-dependent pyroptosis induced by nigericin, cytoplasmic LPS, or poly(dA-dT) in certain cell types researchgate.net. This suggests a nuanced mechanism of action or context-dependent effects that warrant further investigation.
Propidium Iodide (PI) Staining: PI is a fluorescent dye that stains nucleic acids and is typically excluded from live cells with intact membranes. Its uptake indicates cell membrane compromise, often associated with pyroptosis or necrosis. PI staining is used to detect the level of pyroptosis patsnap.com.
TUNEL Staining (Terminal deoxynucleotidyl transferase dUTP nick end labeling): This assay detects DNA fragmentation, a hallmark of apoptosis. This compound has been shown to mitigate TUNEL-positive neurons, indicating a reduction in neuronal apoptosis nih.govfrontiersin.org.
Protein-Ligand Interaction Studies (e.g., Affinity Chromatography)
These studies are crucial for identifying the direct molecular targets of this compound.
Affinity Chromatography: This powerful purification technique is used to isolate proteins based on their specific binding affinity to an immobilized ligand thermofisher.com. This compound has been demonstrated to specifically bind to GSDMD via affinity chromatography frontiersin.orgresearchgate.netresearchgate.net. In one study, a derivative of this compound, LDC2618, was utilized as a bait to pull down proteins from cell lysates. Subsequent mass spectrometry analysis identified GSDMD as the most enriched protein, confirming it as a direct target of this compound researchgate.netresearchgate.net. This compound's binding to GSDMD was found to block the activity of the GSDMD N-terminal fragment (GSDMD-NT), thereby inhibiting pyroptosis frontiersin.org.
Future Research Directions and Unaddressed Questions for Ldc 7559
Investigation of Novel Molecular Targets and Off-Target Effects
A crucial area for future research is the comprehensive characterization of LDC-7559's molecular interactions beyond its known target, GSDMD. Although it is recognized as a GSDMD inhibitor that hinders NETosis and pyroptosis, the full spectrum of its binding partners and potential off-target effects remains to be elucidated. nih.govfrontiersin.org
One study has suggested that this compound may suppress nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) oxidase 2 (NOX2)-dependent oxidative stress, indicating a potential off-target effect that warrants further investigation. frontiersin.org However, affinity chromatography experiments have suggested specificity for GSDMD, as other abundant neutrophil proteins like NOX2 or myeloperoxidase (MPO) were not enriched. researchgate.net This discrepancy highlights the need for more rigorous off-target profiling.
Future studies should employ a combination of experimental and computational approaches to identify and validate potential off-target interactions. frontiersin.org Techniques such as proteome-wide thermal shift assays, chemical proteomics, and computational docking simulations could provide a more complete picture of the this compound interactome. frontiersin.org Understanding these off-target effects is critical, as they could contribute to both the observed efficacy and potential confounding variables in preclinical research models.
Exploration of Additional Therapeutic Research Areas and Pathological Contexts
Current research on this compound has primarily focused on its neuroprotective effects in models of traumatic brain injury (TBI) and subarachnoid hemorrhage (SAH), where it has been shown to inhibit microglial activation and GSDMD-dependent pyroptosis. frontiersin.orgnih.govnih.govnih.govpatsnap.com Its role in ameliorating inflammation in broader inflammatory disease models has also been a subject of investigation. nih.govresearchgate.net
However, the role of GSDMD-mediated pyroptosis in a wide range of pathologies suggests that the utility of this compound as a research tool could extend to other areas. Future research should explore its potential in pathological contexts such as:
Cancer: Pyroptosis is a double-edged sword in oncology. frontiersin.org Inducing pyroptosis in tumor cells can stimulate anti-tumor immunity, but chronic inflammation driven by pyroptosis can also promote tumor growth. frontiersin.orgmdpi.com this compound could be a valuable tool to dissect the role of GSDMD-mediated pyroptosis in different cancer types and stages.
Autoimmune Diseases: Given that this compound was identified from a screen for inhibitors of neutrophil extracellular traps (NETs), which are implicated in autoimmune diseases, its effects in models of conditions like lupus or rheumatoid arthritis are of significant interest. nih.gov
Cardiovascular and Metabolic Diseases: GSDMD and pyroptosis have been implicated in the pathogenesis of various cardiovascular and metabolic disorders, including diabetic retinopathy. nih.gov The potential of this compound to modulate these processes in relevant preclinical models should be investigated.
The table below summarizes the current and potential future research areas for this compound.
| Research Area | Pathological Context | Key Findings/Rationale for Future Study |
|---|---|---|
| Neurological Injury | Traumatic Brain Injury (TBI), Subarachnoid Hemorrhage (SAH) | Shown to inhibit microglial activation, neuronal pyroptosis, and improve functional outcomes in preclinical models. nih.govnih.govnih.gov |
| Inflammatory Diseases | General Inflammation, Sepsis | Identified as an inhibitor of NETosis and pyroptosis, key drivers of inflammation. nih.govfrontiersin.org |
| Oncology | Solid Tumors | Potential tool to investigate the dual role of GSDMD-mediated pyroptosis in anti-tumor immunity and tumor promotion. frontiersin.orgmdpi.com |
| Autoimmune Diseases | Lupus, Rheumatoid Arthritis | Inhibition of NETosis suggests potential for modulating autoimmune responses. nih.gov |
| Cardiovascular/Metabolic Diseases | Diabetic Retinopathy, Atherosclerosis | GSDMD is implicated in the inflammatory processes of these conditions. nih.gov |
Refinement of Research Methodologies and Model Systems
The current understanding of this compound's effects is based on a range of in vitro and in vivo models, including primary human monocytes, the THP-1 cell line, murine bone marrow-derived macrophages (BMDMs), and mouse models of neurological injury. frontiersin.orgresearchgate.netnih.govnih.govpatsnap.com While these models have been instrumental, future research would benefit from the refinement and expansion of these systems.
For instance, the use of more complex, three-dimensional organoid or "disease-on-a-chip" models could provide a more physiologically relevant context to study the effects of this compound on cell-cell interactions and tissue-level responses. Furthermore, developing genetically engineered cell lines or animal models with specific mutations in GSDMD could help to precisely delineate the on-target effects of this compound from its potential off-target activities.
Understanding of Long-Term Preclinical Effects and Systemic Interactions in Research Models
A significant gap in the current knowledge is the lack of information on the long-term preclinical effects of this compound. frontiersin.org Most studies have focused on acute effects in injury or disease models. Future research should include longitudinal studies in animal models to assess the long-term consequences of GSDMD inhibition. This is particularly important given the role of pyroptosis in host defense and tissue homeostasis.
Key questions to be addressed include:
Does chronic inhibition of GSDMD with this compound impair the immune response to pathogens?
Are there any long-term effects on tissue repair and regeneration?
What is the pharmacokinetic and pharmacodynamic profile of this compound with repeated administration?
Investigating the systemic interactions of this compound is also crucial. Understanding how the compound is metabolized and distributed, and whether it interacts with other biological pathways and systems, will be essential for interpreting experimental results and assessing its potential for further development. mdpi.com
Addressing Specificity and Potency Considerations for Research Applications
While this compound is described as a potent GSDMD inhibitor, more detailed characterization of its specificity and potency across different experimental systems is needed. selleckchem.com Studies have shown that it directly blocks the activity of the GSDMD N-terminal domain. nih.govresearchgate.net However, a quantitative comparison of its potency against GSDMD from different species and its selectivity over other members of the gasdermin family would be beneficial.
Future research should aim to:
Determine the IC50 values of this compound for GSDMD-mediated pyroptosis in various cell types.
Assess the selectivity of this compound for GSDMD over other gasdermin proteins (e.g., GSDMA, GSDMB, GSDMC, GSDME).
Investigate whether the potency of this compound is influenced by the specific inflammasome pathway that activates GSDMD.
A clearer understanding of these parameters will enable researchers to use this compound more effectively as a specific tool to probe the function of GSDMD in health and disease.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
